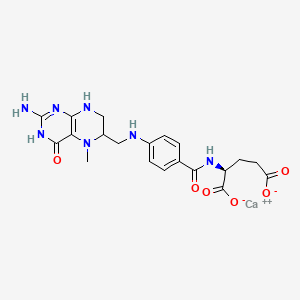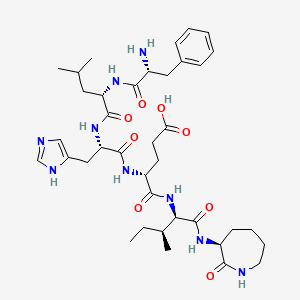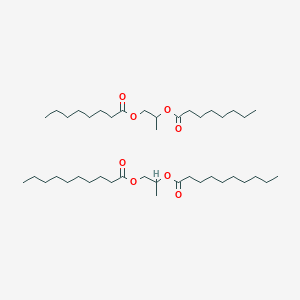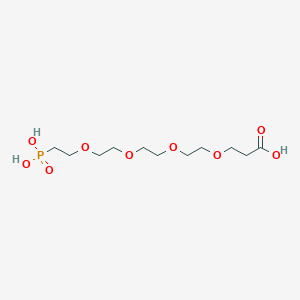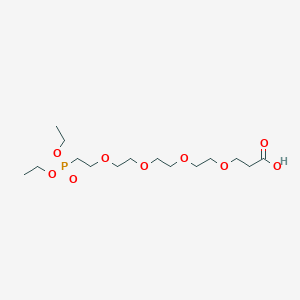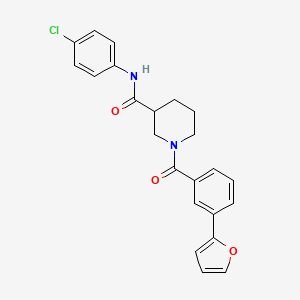
CCG-203971
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCG-203971 is a complex organic compound with a unique structure that includes a chlorophenyl group, a furanyl group, and a piperidinecarboxamide moiety
Wissenschaftliche Forschungsanwendungen
CCG-203971 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
CCG-203971 is a second-generation inhibitor of the Rho/MRTF/SRF pathway . This pathway involves RhoA-regulated gene transcription by serum response factor (SRF) and its transcriptional cofactor myocardin-related transcription factors (MRTFs) . The compound potently targets RhoA/C-activated SRE-luciferase with an IC50 of 6.4 μM .
Mode of Action
This compound interacts with its targets to inhibit the Rho/MRTF/SRF pathway . This pathway has been identified as a promising therapeutic target for pharmacological intervention in multiple diseases . The compound disrupts the SRF transcription, although the direct molecular target of these compounds is unclear .
Biochemical Pathways
The Rho/MRTF/SRF pathway plays a crucial role in regulating mitochondrial function . This compound affects this pathway, leading to changes in mitochondrial function and dynamics . The compound has been shown to hyperacetylate histone H4K12 and H4K16 and regulate the genes involved in mitochondrial function .
Pharmacokinetics
The pharmacokinetics of this compound have been optimized to improve both the metabolic stability and the solubility of the compound . This optimization resulted in over 10-fold increases in plasma exposures in mice . One of the analogs of this compound, CCG-232601, could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50mg/kg .
Result of Action
This compound regulates mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis . The compound is effective in inhibiting all the complexes of mitochondrial electron transport chains and further inducing oxidative stress . These effects highlight the therapeutic potential of this compound, which may prove to be a promising approach to target aberrant bioenergetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCG-203971 typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 2-furanylboronic acid in the presence of a palladium catalyst to form the intermediate 4-chlorophenyl-2-furanyl ketone. This intermediate is then reacted with piperidine-3-carboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
CCG-203971 can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanyl derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanyl derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Substituted chlorophenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Shares the chlorophenyl group but differs in the rest of the structure.
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Contains both the chlorophenyl and furanyl groups but in a different arrangement.
Uniqueness
CCG-203971 is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLZBNILRVHQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of CCG-203971?
A1: this compound acts by inhibiting the nuclear localization and activity of myocardin-related transcription factor A (MRTF-A). [, , , ] This disrupts the MRTF-A/serum response factor (SRF) signaling pathway, which plays a crucial role in myofibroblast activation and the expression of pro-fibrotic genes. [, ]
Q2: How does this compound affect myofibroblast differentiation and activity?
A2: this compound effectively blocks transforming growth factor beta 1 (TGF-β1)-induced myofibroblast differentiation and activation. [] This is evidenced by the reduced expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and decreased production of extracellular matrix (ECM) components like collagen. [, ]
Q3: What are the downstream consequences of inhibiting the MRTF-A/SRF pathway by this compound?
A3: Inhibition of the MRTF-A/SRF pathway by this compound leads to the downregulation of several pro-fibrotic genes, including connective tissue growth factor (CTGF), α-SMA, and collagen type 1 alpha 2 chain (COL1A2). [, , ] This ultimately results in reduced ECM deposition and decreased tissue fibrosis in various experimental models. [, , , , ]
Q4: Does this compound influence fibroblast apoptosis?
A4: Yes, this compound has been shown to enhance fibroblast apoptosis in vitro, particularly in the presence of Fas-activating antibodies. [] It achieves this by blocking the TGF-β1-induced expression of X-linked inhibitor of apoptosis (XIAP) and secretion of plasminogen activator inhibitor-1 (PAI-1). []
Q5: What is the role of Rho GTPases in the mechanism of action of this compound?
A5: Rho GTPases, particularly RhoA and RhoC, play a crucial role in regulating MRTF-A activity. [, , ] They act upstream of MRTF-A, and their activation leads to MRTF-A nuclear translocation and subsequent activation of SRF-mediated gene transcription. [, ] While this compound was initially believed to directly target Rho/MRTF/SRF pathway, more recent research identified Pirin as its molecular target. [, ]
Q6: What is the connection between this compound and Pirin?
A6: Research suggests that Pirin, an iron-dependent co-transcription factor, is a direct target of this compound and its analogs. [, ] Studies show that this compound binds to Pirin, and Pirin itself can modulate MRTF-dependent gene expression. [] This interaction might contribute to the observed antifibrotic effects of the compound. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C21H20ClN3O3, and its molecular weight is 413.87 g/mol.
Q8: Have there been any studies on the structure-activity relationship of this compound and its analogs?
A8: Yes, studies have explored the structure-activity relationship of this compound analogs. [, ] For instance, researchers investigated the stereospecific effects of CCG-1423, CCG-100602, and this compound isomers. [] They found that the S-isomer of CCG-1423 exhibited stronger inhibitory effects on MRTF-A-mediated cellular events compared to the R-isomer. [] Additionally, the development of CCG-257081, an analog that co-crystallizes with Pirin, highlights ongoing efforts to optimize the compound's structure for improved efficacy. []
Q9: Is there information available on the stability and formulation of this compound?
A9: While the provided articles primarily focus on the compound's biological activity and mechanism of action, some mention efforts to optimize its pharmacokinetic properties. [] This suggests that research on stability and formulation is ongoing, but detailed information is limited in the provided context.
Q10: What is the in vivo activity and efficacy of this compound?
A11: this compound has demonstrated efficacy in several in vivo models of fibrosis. For example, it effectively reduced skin thickening and collagen deposition in a bleomycin-induced mouse model of scleroderma. [, ] Similarly, it mitigated lung collagen content in both bleomycin and targeted type II alveolar epithelial cell injury models of lung fibrosis. []
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro models have been employed to study this compound. These include:
- Human lung fibroblasts (CCL-210 and IMR-90): To investigate its effects on fibroblast differentiation, ECM production, and susceptibility to apoptosis. []
- Human conjunctival fibroblasts: To assess its impact on collagen contraction, cell protrusive activity, matrix degradation, and expression of key matrix metalloproteinase genes. []
- Melanoma cell lines (e.g., SK-Mel-147, B16F10): To evaluate its effects on cell migration, invasion, and the expression of MRTF-regulated genes. [, ]
Q12: What in vivo models have been used to assess the efficacy of this compound?
A12: In vivo efficacy of this compound has been evaluated in various models:
- Bleomycin-induced skin fibrosis model (mice): Demonstrated prevention of skin thickening and collagen deposition, suggesting potential for treating scleroderma. [, , ]
- Bleomycin and targeted type II alveolar epithelial cell injury models of lung fibrosis: Showed significant reduction in lung collagen content, highlighting its potential as an anti-fibrotic agent in lung diseases. []
- Experimental glaucoma filtration surgery model (rabbits): Local delivery of this compound increased long-term surgical success and reduced scar tissue formation, indicating potential for treating ocular fibrosis. []
- Mouse Salmonella Typhimurium model of intestinal fibrosis: Highlighted the model's suitability for testing anti-fibrotic drugs like this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
